1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Catalog No.
S707024
CAS No.
24310-36-9
M.F
C17H17NO3S
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

CAS Number

24310-36-9

Product Name

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

IUPAC Name

1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3

InChI Key

OTPIOAHUBNERHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32

Synonyms

1,2,3,4-Tetrahydro-1-(p-tolylsulfonyl)- 5H-1-benzazepin-5-one; NSC 105655

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32

While the compound can be purchased from several chemical suppliers, the product descriptions primarily focus on its CAS number and availability, with no mention of its research applications [, , ].

Potential Research Areas:

Based on the presence of the "benzo[b]azepin" moiety in its structure, 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could potentially be relevant for research in areas related to:

  • Heterocyclic chemistry: This field studies the properties and behavior of molecules containing one or more ring systems with atoms other than carbon, such as nitrogen, oxygen, or sulfur. 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one contains a nitrogen-containing heterocyclic ring, which could be of interest to researchers in this field.
  • Medicinal chemistry: This field explores the design, synthesis, and development of new drugs. The "benzo[b]azepin" scaffold is present in several clinically used drugs, such as the antipsychotic clozapine []. This suggests that 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one could be a potential starting point for the development of new drugs, although further research would be needed to explore this possibility.

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound with the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 313.39 g/mol. It features a benzo[b]azepine structure, which is characterized by a fused benzene and azepine ring. The presence of a tosyl group (p-toluenesulfonyl) enhances its reactivity and solubility, making it useful in various synthetic applications. The compound appears as a solid at room temperature, with specific physical properties that include a melting point and boiling point that vary depending on purity and environmental conditions .

Typical of compounds containing both aromatic and aliphatic systems. These reactions may include:

  • Nucleophilic substitutions: The tosyl group can be replaced by nucleophiles, facilitating further functionalization.
  • Reduction reactions: The double bond in the azepine ring can undergo reduction to yield saturated derivatives.
  • Cyclization reactions: Under certain conditions, this compound can react to form more complex cyclic structures.

These reactions are fundamental for synthesizing derivatives with potential biological activity or enhanced properties .

The synthesis of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzo[b]azepine core: This can be achieved through cyclization reactions involving appropriate precursors like phenylpropenes and amines.
  • Tosylation: The introduction of the tosyl group is usually performed using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
  • Purification: The final product is purified through crystallization or chromatography techniques to obtain the desired purity for further applications .

1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one has several applications in:

  • Pharmaceutical development: Its structural features make it a candidate for drug design targeting various diseases.
  • Organic synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material science: Potential applications in developing polymers or materials with specific properties due to its unique structure .

Interaction studies involving 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one focus on its reactivity with biological targets and other chemical species. These studies often assess:

  • Binding affinity: Evaluating how well the compound interacts with specific receptors or enzymes.
  • Mechanistic pathways: Understanding how the compound influences biological processes at the molecular level.

Such studies are crucial for determining its potential therapeutic effects and safety profiles .

Several compounds share structural similarities with 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7-Chloro-1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[b]azepin-5-oneC₁₇H₁₆ClNO₃SContains chlorine; potential for different biological activity
4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₇H₁₆FNO₃SFluorine substitution may enhance pharmacokinetic properties
1-benzyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-oneC₁₅H₁₅NOLacks the tosyl group; simpler structure may lead to different reactivity

These compounds highlight the uniqueness of 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one due to its specific functional groups and structural characteristics that influence its reactivity and potential applications in medicinal chemistry .

The synthesis of benzazepine derivatives, especially tosylated variants like 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, has evolved significantly over recent decades. Traditional approaches such as the Dieckmann condensation have given way to more sophisticated methodologies that offer improved yields, stereocontrol, and functional group tolerance.

Catalytic Strategies in Tosylated Benzazepine Synthesis

Catalytic methods represent the frontier of modern synthetic approaches to benzazepinones, offering atom economy, mild reaction conditions, and often superior regio- and stereoselectivity compared to traditional methods.

Transition Metal-Catalyzed C–H Functionalization Approaches

Transition metal catalysis has revolutionized benzazepinone synthesis by enabling direct C–H functionalization. Rhodium(III)-catalyzed annulative aldehydic C–H functionalization offers a particularly efficient route to benzo[b]azepin-5-ones. This methodology allows for the direct conversion of readily available starting materials into complex benzazepinone structures through C–H activation followed by annulation.

A notable example involves the use of Rh(III) catalysts with gem-difluorocyclopropenes. The reaction proceeds through a directed C–H activation followed by annulation, affording the corresponding benzo[b]azepin-5-one derivatives in good yields. For instance, 2-naphthyl group-substituted gem-difluorocyclopropene can be efficiently converted to the corresponding benzo[b]azepin-5-one in 70% yield.

Another significant approach involves iridium-catalyzed asymmetric allylic amination followed by ring-closing metathesis (RCM). Research published in Organic & Biomolecular Chemistry demonstrates that using an iridium catalyst with phosphoramidite ligand (L3), amination products can be obtained in up to 99% yield and 99% ee. Subsequent ring-closing metathesis provides an efficient route to enantioenriched 2,5-dihydrobenzo[b]azepine derivatives.

The optimization parameters for these metal-catalyzed reactions are summarized in Table 1:

Catalyst SystemReaction ConditionsKey SubstrateYield (%)Selectivity
Rh(III)Aldehydic C-H functionalizationgem-Difluorocyclopropenes70Regioselective
Ir/phosphoramidite L3Asymmetric allylic amination2-AllylanilinesUp to 99Up to 99% ee
Pd(OAc)₂/PPh₃Mizoroki-Heck coupling2-IodoanilineQuantitativeE-selective

N-Heterocyclic Carbene (NHC)-Mediated Redox-Neutral Cyclization

N-Heterocyclic carbene (NHC) catalysis represents an innovative approach to benzazepine synthesis. A recent methodology described in ACS Publications outlines an NHC-catalyzed regioselective intramolecular radical cyclization for synthesizing benzazepine derivatives. This protocol features excellent regioselectivity, good functional-group compatibility, and wide substrate scope, operating under transition-metal-free and oxidant-free conditions.

The NHC-catalyzed approach operates through the following mechanism:

  • Generation of the NHC catalyst from the corresponding azolium salt
  • Activation of the substrate through radical generation
  • Regioselective intramolecular cyclization
  • Product formation and catalyst regeneration

This methodology is particularly valuable because it provides access to seven-membered heterocyclic rings under mild reaction conditions, avoiding the use of transition metals and external oxidants that might compromise sensitive functional groups.

Non-Catalytic Tosylation Reactions in Heterocyclic Systems

While catalytic methods offer numerous advantages, non-catalytic approaches remain essential in the synthetic chemist's arsenal, particularly when addressing specific structural challenges or when working with sensitive substrates.

Grignard Reagent Additions to Oxa-Bridged Intermediates

An elegant approach to functionalized benzazepines involves the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines. Research published in PMC demonstrates an efficient and highly diastereoselective synthesis of 2-substituted benzo[b]azepin-5-ol via stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines.

The reaction proceeds efficiently under mild conditions with simple operation, offering excellent diastereoselectivity. Table 2 summarizes the optimization conditions for this methodology:

EntrySolventAdditiveTimeYield (%)dr (syn/anti)
1THF10 h0
2Dioxane10 h0
3Et₂O30 min9224/76
41,2-Dichloroethane10 min9068/32
5CHCl₃10 min9566/34
6CH₂Cl₂10 min9669/31
7CH₂Cl₂MgBr₂ (1.2 equiv.)10 min9070/30
8CH₂Cl₂10 min9791/9
9CH₂Cl₂10 min88100/0

The observed diastereoselectivity can be rationalized by two distinct transition states. For N-substituted cyclic N,O-acetals, the Grignard reagent coordinates with the oxygen atom of the cyclic N,O-acetal ring, with subsequent intramolecular delivery of the alkyl group occurring on the same face as the C–O bond. For N-unsubstituted cyclic N,O-acetals, the diastereoselectivity is attributed to a highly ordered transition state resulting from significant chelation of the alkoxy substituent and imino nitrogen to at least one magnesium cation.

Importantly, the 2-substituted benzo[b]azepin-5-ols obtained through this approach can be readily oxidized to the corresponding 2-substituted benzazepinones using Dess-Martin periodinane in excellent yields.

Stereocontrolled Nucleophilic Displacement at Sulfonyl Centers

Sulfonyl groups, particularly tosyl (p-toluenesulfonyl), play a crucial dual role in benzazepine chemistry: they activate the nitrogen for subsequent transformations while serving as easily removable protecting groups. The strategic installation and displacement of sulfonyl groups enable precise control over the reactivity and stereochemistry of benzazepine derivatives.

A key example involves the treatment of 2-iodoaniline with p-toluenesulfonamide in a nucleophilic aromatic substitution reaction, yielding the corresponding N-tosylated product in 86% yield. This product serves as a valuable intermediate for subsequent transformations.

The strategic removal of tosyl groups can also be achieved under mild conditions. For instance, in the synthesis of mozavaptan intermediates, detosylation of a benzo[b]azepine derivative was accomplished using magnesium under mild conditions, providing the desired product in 88% yield.

One-Pot Multicomponent Assembly of Functionalized Benzazepines

One-pot multicomponent reactions represent an environmentally friendly and economically viable approach to complex heterocyclic scaffolds, reducing waste generation, purification steps, and overall synthetic complexity.

The Journal of Organic Chemistry reports an efficient one-pot multibond forming process for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines. This methodology involves the rapid access to allylic trichloroacetimidates bearing a 2-allylaminoaryl group, which undergo sequential transformations to yield the desired benzazepine scaffolds.

The optimization of the one-pot process involving these key intermediates is summarized in Table 3:

EntryOverman RearrangementRCM ReactionYield (%)
1140°C, 48 hGrubbs II (10 mol%), 50°C, 48 h69
2160°C, 24 hGrubbs II (10 mol%), 50°C, 48 h70
3160°C, 24 hGrubbs II (2.5 mol%), 60°C, 48 h58
4160°C, 24 hGrubbs II (5 mol%), 60°C, 18 h81

This methodology proved to be general and high-yielding (79-92%) for preparing 5-amino-2,5-dihydro-1H-benzo[b]azepines bearing various substituents. Only strongly electron-deficient substrates like the 4'-nitrophenyl analogue required significant modification of the conditions, resulting in longer reaction times and lower yields (49%).

XLogP3

2.8

Other CAS

24310-36-9

Wikipedia

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

Dates

Modify: 2023-08-15

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